ethyl 4-(2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamido)benzoate is a synthetic organic compound featuring a spirocyclic quinazoline core fused to a cycloheptane ring, linked via a sulfanyl acetamido group to an ethyl benzoate backbone. Spirocyclic quinazolines, such as those synthesized by AlKharaz et al. (e.g., 1’-methyl-1H’-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one), are known for their conformational rigidity, which enhances binding selectivity in drug-receptor interactions . The compound’s synthesis likely follows optimized protocols for spiroquinazoline derivatives, achieving high yields through controlled reaction conditions .
Properties
IUPAC Name |
ethyl 4-[(2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S/c1-2-31-24(30)18-11-13-19(14-12-18)26-22(29)17-32-23-20-9-5-6-10-21(20)27-25(28-23)15-7-3-4-8-16-25/h5-6,9-14,27H,2-4,7-8,15-17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZDFYWVOIAVKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown antitumor and antibacterial properties, suggesting that their targets may be related to these biological processes.
Mode of Action
It is synthesized through a series of reactions involving ethyl 4’-amino-1’h-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate and benzylisothiocyanate. The resulting compound has shown antitumor and antibacterial properties.
Biochemical Pathways
Given its antitumor and antibacterial properties, it can be inferred that it may interact with pathways related to cell proliferation and bacterial growth.
Comparison with Similar Compounds
Structural Analogues from the I-Series (Ethyl Benzoate Derivatives)
Key structural analogs include compounds I-6501, I-6502, I-6602, and I-6702 (Table 1), which share the ethyl benzoate core but differ in substituent groups .
Table 1: Structural Comparison of Ethyl Benzoate Derivatives
| Compound | Substituent Group | Linkage Type | Key Features |
|---|---|---|---|
| Target Compound | 1'H-Spiro[cycloheptane-1,2'-quinazoline]sulfanyl acetamido | Thioether | Spirocyclic quinazoline, cycloheptane fusion, constrained conformation |
| I-6501 | 5-(3-Methylisoxazol-5-ylamino)pentylthio | Thioether | Linear thioether chain, isoxazole amine |
| I-6502 | 5-(3-Methylisoxazol-5-ylamino)pentyloxy | Ether | Ether linkage, isoxazole amine |
| I-6602 | 3-(2-(3-Methylisoxazol-5-yl)ethoxy)propoxy | Ether | Branched ether chain, isoxazole group |
| I-6702 | 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propoxy | Ether | Isoquinoline dione moiety |
Key Observations :
Functional Comparison with Ethyl 4-(Dimethylamino) Benzoate
Ethyl 4-(dimethylamino) benzoate, a co-initiator in resin cements, demonstrates higher reactivity and better physical properties than 2-(dimethylamino) ethyl methacrylate due to its electron-donating dimethylamino group . The target’s sulfanyl acetamido group likely reduces electron-donating effects compared to dimethylamino substituents, suggesting distinct applications (e.g., pharmaceuticals vs. polymer chemistry) .
Pharmacological Potential of Spiroquinazoline Derivatives
Quinazoline derivatives are explored for anticancer, antimicrobial, and CNS applications. The spirocyclic architecture in the target compound may offer advantages over non-spiro derivatives, such as:
- Enhanced Binding Affinity : Rigid spiro structures reduce entropy penalties during receptor binding.
- Improved Solubility : The cycloheptane ring may balance lipophilicity for better bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
